molecular formula C9H17Cl2N3O2S B1379234 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride CAS No. 1461714-10-2

1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride

Cat. No. B1379234
CAS RN: 1461714-10-2
M. Wt: 302.22 g/mol
InChI Key: KNRJPXXEPAWADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “2-Dimethylaminoethyl chloride hydrochloride” involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride under an ice water bath condition at a temperature of 5-15°C .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Dimethylaminoethyl chloride hydrochloride” include a chlorination reaction between dimethylethanolamine and thionyl chloride, followed by a reflux reaction with absolute ethyl alcohol .


Physical And Chemical Properties Analysis

“2-Dimethylaminoethyl chloride hydrochloride” has a molecular weight of 144.04 and is a colorless to beige crystal . It has a melting point of 201-204°C, is hygroscopic, and has a water solubility of 2000 g/L at 20°C .

Scientific Research Applications

Synthesis and Structural Analysis

1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride is involved in various synthesis processes due to its reactivity and structural features. For instance, the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride has led to the creation of new compounds such as 3,5-dimethyl-4-tosylamino-1H-pyrazole. These compounds' structures were confirmed using IR, UV, 1H NMR spectroscopy, and mass spectrometry, showcasing the chemical's role in developing novel molecules with potential applications in different fields (Povarov et al., 2017).

Catalytic and Biological Activities

The chemical has been a precursor in the synthesis of diverse heterocyclic compounds, some of which exhibit significant catalytic and biological activities. For example, novel room-temperature ionic liquids derived from 3,5-dimethyl-1H-pyrazole have shown high catalytic activity in synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, indicating potential in catalysis and organic synthesis (Vafaee et al., 2021). Moreover, new heterocyclic compounds containing a sulfonamido moiety have been developed for their antibacterial properties, underscoring the chemical's significance in medicinal chemistry (Azab et al., 2013).

Safety and Hazards

“2-Dimethylaminoethyl chloride hydrochloride” is considered hazardous. It’s toxic if swallowed or in contact with skin, causes skin and eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and causes damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Similar compounds like edc are known to activate carboxyl groups to conjugate to amino groups (primary amines). This suggests that the compound might interact with proteins or other biomolecules containing these functional groups.

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets through a mechanism involving the formation of covalent bonds, possibly through a nucleophilic substitution reaction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the rate of nucleophilic substitution reactions can be influenced by the pH of the environment .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazole-4-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN3O2S.ClH/c1-7-9(16(10,14)15)8(2)13(11-7)6-5-12(3)4;/h5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRJPXXEPAWADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN(C)C)C)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461714-10-2
Record name 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride
Reactant of Route 3
1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.